Blm-IN-1
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Overview
Description
BLM-IN-1 is a potent inhibitor of Bloom syndrome protein (BLM), a member of the RECQ helicase family. This compound has shown significant potential in inducing DNA damage response, apoptosis, and proliferation arrest in cancer cells . This compound has a high binding affinity with a dissociation constant (KD) of 1.81 micromolar and an inhibitory concentration (IC50) of 0.95 micromolar .
Preparation Methods
The synthesis of BLM-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques . Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
BLM-IN-1 undergoes several types of chemical reactions, primarily focusing on its interaction with DNA and proteins. The compound is known to inhibit the unwinding activity of BLM and disrupt its binding to DNA . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various concentrations of this compound to study its effects on cell lines . Major products formed from these reactions include DNA damage markers and apoptotic cell fragments .
Scientific Research Applications
BLM-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA damage and repair. In biology, this compound is employed to investigate the role of BLM in cell proliferation and apoptosis . In medicine, the compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells . Industrial applications of this compound are still under research, but its potential in drug development and biotechnology is promising.
Mechanism of Action
The mechanism of action of BLM-IN-1 involves the inhibition of BLM’s ATPase-coupled DNA helicase activity. This inhibition is achieved through allosteric trapping of a DNA-bound translocation intermediate . The crystallographic structures of BLM-DNA-ADP-inhibitor complexes reveal a previously unknown interdomain interface, which is integral to the translocation of single-stranded DNA (ssDNA) . This selective inhibition disrupts the normal function of BLM, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
BLM-IN-1 is unique in its high binding affinity and selective inhibition of BLM. Similar compounds include other RECQ helicase inhibitors such as WRN, RECQ1, RECQ4, and RECQ5 . this compound stands out due to its specific mechanism of action and its potential therapeutic applications in cancer treatment . The comparison with other RECQ helicases provides a model for understanding the branch migration of Holliday junctions by BLM .
Properties
IUPAC Name |
(3E)-6-[3-(diethylamino)propylamino]-7-fluoro-3-[(4-propan-2-ylphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN4O/c1-5-32(6-2)14-7-13-30-26-18-25-23(17-24(26)29)28(34)33-15-12-22(27(33)31-25)16-20-8-10-21(11-9-20)19(3)4/h8-11,16-19,30H,5-7,12-15H2,1-4H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSNGNPLURZQGM-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3C(=CC4=CC=C(C=C4)C(C)C)CCN3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3/C(=C/C4=CC=C(C=C4)C(C)C)/CCN3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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